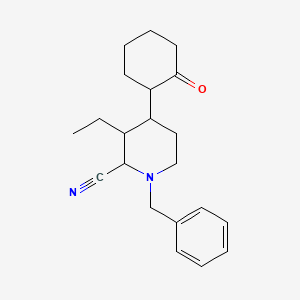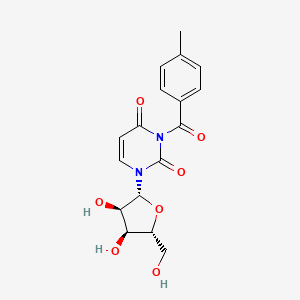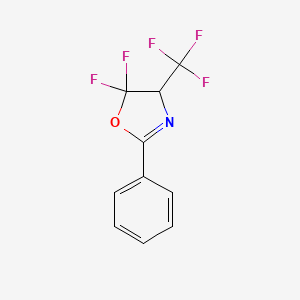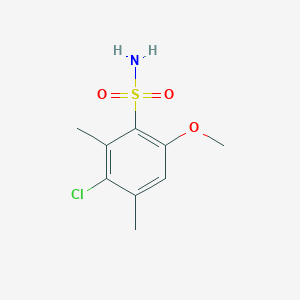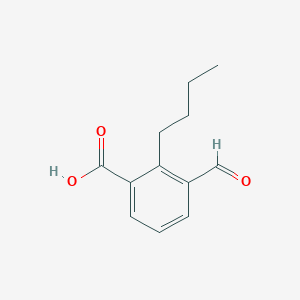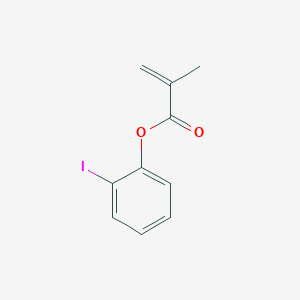
2-Iodophenyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodophenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of iodoarenes and acrylates It is characterized by the presence of an iodine atom attached to a phenyl ring and an ester group derived from 2-methylprop-2-enoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodophenyl 2-methylprop-2-enoate typically involves the esterification of 2-iodophenol with 2-methylprop-2-enoic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
2-Iodophenyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with electrophiles.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom under mild conditions.
Electrophilic Addition: Electrophiles like bromine or hydrogen chloride can add across the double bond in the acrylate group.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azidophenyl 2-methylprop-2-enoate or 2-thiocyanatophenyl 2-methylprop-2-enoate can be formed.
Addition Products: Products like 2-bromo-2-methylprop-2-enoate or 2-chloro-2-methylprop-2-enoate are formed through electrophilic addition.
Polymers: Poly(this compound) is formed through radical polymerization.
科学研究应用
2-Iodophenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2-Iodophenyl 2-methylprop-2-enoate depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In polymerization reactions, the acrylate group undergoes radical initiation, leading to the formation of polymer chains.
相似化合物的比较
2-Iodophenyl 2-methylprop-2-enoate can be compared with other similar compounds such as:
2-Bromophenyl 2-methylprop-2-enoate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity due to the difference in halogen size and electronegativity.
2-Chlorophenyl 2-methylprop-2-enoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.
2-Fluorophenyl 2-methylprop-2-enoate: Contains a fluorine atom. It is the least reactive among the halogen derivatives due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
89670-73-5 |
|---|---|
分子式 |
C10H9IO2 |
分子量 |
288.08 g/mol |
IUPAC 名称 |
(2-iodophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |
InChI 键 |
MMTCKWZHRXKYQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


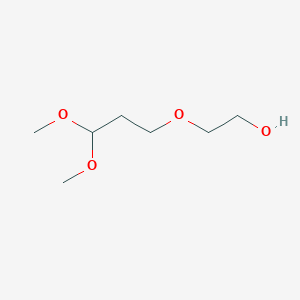
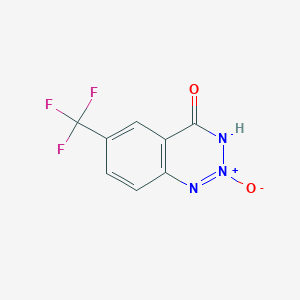
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
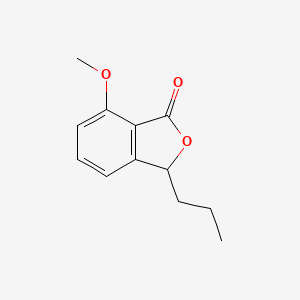
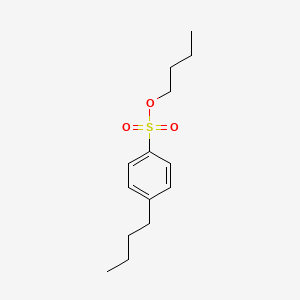
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
